Dimethyl 2,5-dicyanohexanedioate
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Overview
Description
Dimethyl 2,5-dicyanohexanedioate is an organic compound with the molecular formula C10H12N2O4 It is a dicyano derivative of hexanedioic acid, where two cyano groups are attached to the second and fifth carbon atoms, and the carboxylic acid groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dicyanohexanedioate can be synthesized through a multi-step process. One common method involves the reaction of malononitrile with dimethyl succinate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dicyanohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents are typical.
Major Products Formed
Oxidation: Produces dimethyl 2,5-dicarboxyhexanedioate.
Reduction: Yields dimethyl 2,5-diaminohexanedioate.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-dicyanohexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2,5-dicyanohexanedioate involves its reactivity towards various chemical reagents. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dicarboxyhexanedioate: Similar structure but with carboxylic acid groups instead of cyano groups.
Dimethyl 2,5-diaminohexanedioate: Contains amino groups in place of cyano groups.
Dimethyl succinate: A simpler ester without the cyano groups.
Uniqueness
Dimethyl 2,5-dicyanohexanedioate is unique due to the presence of both ester and cyano functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
62512-66-7 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2,5-dicyanohexanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7(5-11)3-4-8(6-12)10(14)16-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
IWDPKMYUEKEKPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
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